4-Bromo-4'-fluorobenzophenone

Catalog No.
S749745
CAS No.
2069-41-2
M.F
C13H8BrFO
M. Wt
279.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Bromo-4'-fluorobenzophenone

CAS Number

2069-41-2

Product Name

4-Bromo-4'-fluorobenzophenone

IUPAC Name

(4-bromophenyl)-(4-fluorophenyl)methanone

Molecular Formula

C13H8BrFO

Molecular Weight

279.1 g/mol

InChI

InChI=1S/C13H8BrFO/c14-11-5-1-9(2-6-11)13(16)10-3-7-12(15)8-4-10/h1-8H

InChI Key

SSXSFTBOKUQUAX-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F

Canonical SMILES

C1=CC(=CC=C1C(=O)C2=CC=C(C=C2)Br)F

Synthesis:

4-Bromo-4'-fluorobenzophenone can be synthesized through various methods, including the Friedel-Crafts acylation reaction. This reaction involves reacting 4-bromobenzoyl chloride with 4-fluorobenzene in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3) [].

Applications:

While research on 4-Bromo-4'-fluorobenzophenone itself is limited, its properties make it a potentially valuable intermediate in various scientific applications:

  • Polymerization: Studies suggest its potential application as an initiator or comonomer in the polymerization of various monomers, including propylene [].
  • Ethers synthesis: It can be used as a building block in the preparation of specific ethers through nucleophilic aromatic substitution reactions [].
  • Organic synthesis: The presence of both a bromine and a fluorine group makes 4-Bromo-4'-fluorobenzophenone a versatile intermediate for further functionalization through various organic reactions. This allows for the creation of more complex molecules with desired properties.

4-Bromo-4'-fluorobenzophenone is an organic compound with the chemical formula C₁₃H₈BrF₁O. It consists of two aromatic rings connected by a carbonyl group, with bromine and fluorine substituents located at the para positions of the phenyl groups. This compound is classified as a benzophenone derivative and is known for its unique photophysical properties, which make it valuable in various applications, including photochemistry and material science .

: The compound can be subjected to UV irradiation, leading to photochemical reductions that yield substituted benzopinacones .
  • Friedel-Crafts Acylation: This reaction can be employed to synthesize derivatives by acylating aromatic compounds using 4-bromo-4'-fluorobenzophenone as a starting material .
  • Research indicates that 4-bromo-4'-fluorobenzophenone possesses biological activity, particularly in phototoxicity studies. Its ability to absorb UV light and generate reactive oxygen species can lead to cytotoxic effects in biological systems. Studies have shown that compounds with similar structures exhibit varying degrees of antibacterial and antifungal properties, suggesting potential applications in pharmaceuticals .

    The synthesis of 4-bromo-4'-fluorobenzophenone can be achieved through several methods:

    • Friedel-Crafts Acylation:
      • Reacting 4-bromobenzoyl chloride with fluorobenzene in the presence of a Lewis acid catalyst (e.g., aluminum chloride) yields the desired product.
      • Typical yields range from 50% to 60%, depending on reaction conditions .
    • Photochemical Methods:
      • This involves irradiating a solution of 4-bromo-4'-fluorobenzophenone under UV light, leading to various photoproducts through radical mechanisms .
    • Oxidation Techniques:
      • Advanced methods may involve one-pot oxidation processes that convert simpler precursors into 4-bromo-4'-fluorobenzophenone effectively .

    The applications of 4-bromo-4'-fluorobenzophenone are diverse:

    • Photoinitiators: Used in polymerization processes where UV light is employed.
    • Material Science: Acts as a building block for developing advanced materials due to its unique photophysical properties.
    • Pharmaceuticals: Potentially useful in drug formulation due to its biological activity against certain pathogens .

    Studies have focused on the interaction of 4-bromo-4'-fluorobenzophenone with various biological molecules. The compound's ability to generate reactive oxygen species upon UV exposure has been linked to oxidative stress in cells, which is an area of active research for understanding its potential therapeutic or toxic effects. Additionally, interaction studies with enzymes and receptors are ongoing to explore its pharmacological potential further .

    Several compounds share structural similarities with 4-bromo-4'-fluorobenzophenone. Here are some notable examples:

    Compound NameStructure CharacteristicsUnique Features
    4-BromobenzophenoneBromine at para positionKnown for its use in organic synthesis
    4-FluorobenzophenoneFluorine at para positionExhibits different photophysical properties
    4,4'-DifluorobenzophenoneTwo fluorine substituentsEnhanced solubility and reactivity
    BenzophenoneNo halogen substituentsBase compound without additional substituents

    These compounds demonstrate varying reactivities and properties due to their specific substituents, highlighting the uniqueness of 4-bromo-4'-fluorobenzophenone in terms of its halogen combination and potential applications in both material science and biological research .

    XLogP3

    4.4

    Other CAS

    2069-41-2

    Wikipedia

    4-Bromo-4'-fluorobenzophenone

    Dates

    Last modified: 08-15-2023

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